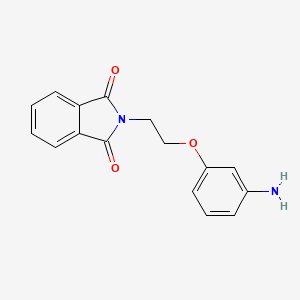

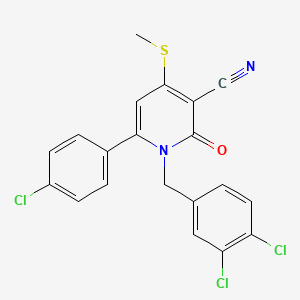

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” is a chemical compound . It belongs to the class of isoindoline-1,3-dione, which is known for its wide range of pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor .Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared, finding a close correlation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the condensation of phthalic anhydride with selected amino-containing compounds has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” include a molecular weight of 282.29 g/mol . This compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol.Wissenschaftliche Forschungsanwendungen

- N-isoindoline-1,3-dione derivatives have shown promise as potential therapeutic agents. Researchers have explored their use in drug development due to their unique chemical reactivity and structural features . These compounds could serve as scaffolds for designing novel drugs targeting specific diseases.

- Isoindolines and isoindoline-1,3-diones modulate the dopamine receptor D3, suggesting their potential as antipsychotic agents . Further research in this area could lead to new treatments for mental health disorders.

- Inhibition of β-amyloid protein aggregation is crucial in Alzheimer’s disease management. N-isoindoline-1,3-diones have shown promise in this context, making them relevant for drug discovery .

Pharmaceutical Synthesis

Antipsychotic Agents

Alzheimer’s Disease Treatment

Wirkmechanismus

Target of Action

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The interaction of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .

Pharmacokinetics

One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .

Result of Action

The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJXAUCIQJZYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)

![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)